Home > Products > Screening Compounds P64511 > 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol - 289487-86-1

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Catalog Number: EVT-2900962
CAS Number: 289487-86-1
Molecular Formula: C15H21NO
Molecular Weight: 231.339
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one

Compound Description: (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one is a racemic compound whose crystal structure, determined using synchrotron diffraction data, reveals that its hydroxy and carbonyl oxygen atoms participate in the formation of O—H⋯O hydrogen bonds between enantiomeric pairs.

9-Azabicyclo[3.3.1]nonan-3-one

Compound Description: 9-Azabicyclo[3.3.1]nonan-3-one derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. A method for producing 9-Azabicyclo[3.3.1]nonan-3-ol derivatives involves reacting a 9-Azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst.

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

Compound Description: This compound is synthesized via a Mannich reaction starting from 4-thianone. X-ray diffraction analysis reveals a chair-boat conformation with the sulfur atom situated in the boat portion of the bicyclic ring. This compound exhibits antiarrhythmic activity in animal models, suppressing induced ventricular tachycardia.

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate

Compound Description: This compound, synthesized via Wolff-Kishner reduction of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, displays a chair-chair conformation in its crystalline form, as determined by X-ray diffraction.

7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate

Compound Description: This compound is synthesized by reacting 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one with phenylmagnesium bromide. X-ray analysis confirmed a chair-chair conformation for this compound.

7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

Compound Description: This compound is formed via a 1,2-addition of a phenyl Grignard reagent to the carbonyl group of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. X-ray analysis revealed that this bicyclic alcohol exists in a chair-chair conformation in its solid form.

7-Benzyl-9-(4- N,N′ -dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol

Compound Description: This compound is formed through a 1,2-addition of a 4-N,N′-dimethylaminophenyl Grignard reagent to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. X-ray analysis shows that this sulfur-containing bicyclic alcohol exists in a chair-boat form in solid form.

cis-2,6-Disubstituted piperidine derivatives

Compound Description: These compounds are synthesized through the asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one. This method provides a facile approach to chiral building blocks used in alkaloid synthesis, achieving a high enantiomeric excess (93%).

2β-Ethyl-9-phenylsulfonyl-9-azabicyclo[3.3.1]nonan-3-one

Compound Description: This compound serves as a key intermediate in the synthesis of (–)-dihydropalustramic acid, a degradation product of the alkaloid palustrine. Its structure was confirmed using X-ray diffraction.

(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one

Compound Description: (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one is a racemic compound where both the piperidinone and piperidine rings adopt chair conformations. Notably, chiral crystals of this compound were obtained through spontaneous resolution from a racemic reaction mixture.

exo- and endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatamine)

Compound Description: Granatamine, specifically the endo isomer, is a crucial intermediate in synthesizing the antiemetic drug granisetron.

N-Benzyl-3-thia-7-azabicyclo [3.3.1]-nonan-9,9-diol perchlorate

Compound Description: This compound is the hydrate product obtained from the reaction of N-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one with perchloric acid. X-ray diffraction analysis confirmed a chair-chair conformation for this hydrate in its solid state.

7-Benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate

Compound Description: This compound, along with other members of the 3-selena-7-azabicyclo[3.3.1]nonane family, was synthesized and studied for its antiarrhythmic properties. It shows potent activity by suppressing the inducibility of sustained ventricular tachycardia in anesthetized dogs with induced myocardial infarctions. This compound also exhibits a moderate increase in mean blood pressure.

N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one

Compound Description: This compound is prepared from methyl 4-bromocrotonate through a multi-step synthesis involving sodium sulfide, benzylamine, and a Dieckmann condensation reaction.

3-Oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one and 3-Thia-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one

Compound Description: These compounds were subjected to theoretical calculations, high-resolution NMR analysis, and X-ray diffraction to determine their conformational preferences.

Endo-7,7-dimethylbicyclo(3.3.1)nonan-3-ol-9-one

Compound Description: This bicyclic diketone undergoes a series of reactions, including ketal formation, lithium-ammonia reduction, and deketalization, leading to the formation of isomeric ketols. These ketols then undergo base-induced rearrangement reactions.

9-Benzyl-8-azabicyclo[4.3.0]nonan-7-ones

Compound Description: These compounds, featuring a 6-membered piperidine ring fused to a cyclopentanone ring, were synthesized via a route involving benzylmagnesium chloride and N-benzyl-cis-hexahydrophthalimide.

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ones

Compound Description: The stereochemistry of these compounds, particularly the influence of the substituent size at N-7 on their conformational preferences, has been investigated. Calculations using the MNDO method were employed to understand the relative stabilities of different conformational and configurational isomers.

N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes and N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones

Compound Description: These N-nitrosamines, characterized by variable temperature NMR and UV spectroscopy, exhibit unusually low N–N rotation barriers due to significant deviations from planarity in the nitrosamino system. X-ray crystallography and bathochromic shifts in UV spectra confirmed the pyramidal character of the amino nitrogen.

9-Benzoyl-1-methyl-9-azabicyclo[3.3.1]nonan-3-one

Compound Description: This compound is synthesized from a 2-[4-(trimethylsilyl)but-3-ynyl]piperidine derivative through a radical translocation/cyclization reaction. It serves as a potential precursor for synthesizing (±)-euphococcinine, a naturally occurring alkaloid.

2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their N-Methyl Derivatives

Compound Description: The conformational preferences of these compounds were studied using semiempirical quantum mechanical calculations, 1H-NMR spectroscopy, and X-ray diffraction analysis. The study aimed to understand the influence of substituent size and the presence of the N-methyl group on their preferred conformations in the gas phase, solution, and solid state.

9-Phenyl-9-piperidino-3-oxa-7-azabicyclo[3.3.1]nonane

Compound Description: This compound was synthesized and evaluated for its potential central nervous system activity, particularly its affinity for opiate receptors. Despite showing significant receptor binding, it did not exhibit noticeable analgesic properties.

3,7-Diaza- and 3-Thia-7-azabicyclo[3.3.1]nonan-9-ols

Compound Description: These bicyclic alcohols, containing either two nitrogen atoms or one nitrogen and one sulfur atom in the rings, are synthesized through the reduction of their corresponding ketones using sodium borohydride. The stereoselectivity of the reduction reaction varies depending on the solvent used, with high selectivity observed in aqueous dioxane and the formation of epimeric mixtures in methanol.

3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols

Compound Description: The conformational preferences of these compounds were investigated using infrared (IR), 1H NMR, and 13C NMR spectroscopy. The study concluded that these compounds primarily adopt a flattened chair-chair conformation in solution.

2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo [3.3.1]-nonan-9-one

Compound Description: This compound, characterized by a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring, was synthesized through a Mannich-type condensation reaction and analyzed using X-ray diffraction.

2-(2-(3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole Derivatives

Compound Description: These derivatives, incorporating a benzothiazole moiety, were synthesized and characterized using FT-IR, 1H NMR, 13C NMR, and HSQC spectral analysis. Computational studies, including HOMO-LUMO, Mulliken atomic charges, molecular electrostatic potential (MEP), hyperpolarizability, thermodynamic properties, and natural bond orbital (NBO) analysis, provided further insights into their electronic and structural properties.

Schiff-Base Ligands and Homoleptic Metal Complexes Derived from 2,4-di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: Two new bidentate Schiff base ligands, HL1 and HL2, were synthesized and subsequently used to prepare a series of homoleptic metal complexes with chromium(III), manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) ions. Spectroscopic techniques such as IR, UV-Vis, NMR, and mass spectrometry, along with magnetic moment measurements, elemental analysis, metal content determination, and conductance studies, elucidated the structural characteristics and geometries of these complexes.

2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, 2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, and 2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: These compounds are positional isomers, differing in the position of the methoxy substituent on the phenyl rings. All three isomers adopt a twin-chair conformation with equatorial orientations of the methoxyphenyl groups, as confirmed by X-ray crystallography.

2,4-Bis(2-chlorophenyl)-7-tert-pentyl-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: The crystal structure of this compound shows a twin-chair conformation with equatorial orientations of the 2-chlorophenyl groups and an exocyclic equatorial disposition of the tert-pentyl group, confirming its structural similarity to its bromo analog.

2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones

Compound Description: These compounds, incorporating a thiosemicarbazone moiety, were synthesized from their corresponding 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and evaluated for their antimicrobial activity. They exhibited potent antibacterial and antifungal effects against various microbial strains, with some compounds showing significant inhibition at low concentrations.

(9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride

Compound Description: This compound, a potent muscarinic receptor antagonist, features a complex structure with a cyclopentyl(hydroxy)(2-thienyl)acetate group attached to the nitrogen atom at position 9 of the 3-azabicyclo[3.3.1]nonane core.

Overview

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicycloalkanes, which are characterized by a nitrogen atom incorporated into a bicyclic structure. This compound features a benzyl group attached to the nitrogen atom, influencing its chemical properties and biological activity. The compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Source

The compound can be synthesized through various methods, often starting from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which serves as a precursor. These synthetic routes typically involve reduction reactions that convert the ketone into the corresponding alcohol.

Classification

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol can be classified as:

  • Chemical Class: Azabicycloalkanes
  • Functional Group: Alcohol
  • CAS Number: 2291-58-9
Synthesis Analysis

Methods

The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol generally involves the reduction of its ketone precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

  1. Reduction Reaction: A common approach utilizes catalytic hydrogenation or chemical reduction methods.
    • A notable method involves using ruthenium catalysts in methanol under hydrogen pressure to achieve high yields of the desired alcohol derivative .

Technical Details

In one synthetic route, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in a methanol solution and treated with a ruthenium catalyst under controlled conditions (temperature and pressure) to facilitate the reduction process, yielding 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with high selectivity and yield .

Molecular Structure Analysis

Structure

The molecular formula of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is C15H19NOC_{15}H_{19}NO. Its structure consists of a bicyclic framework with a nitrogen atom at one of the bridgehead positions and a hydroxyl group (-OH) at the 3-position.

Data

Key structural data includes:

  • Molecular Weight: 229.32 g/mol
  • InChI Key: BVEFCNSLJKPSEA-UHFFFAOYSA-N
  • Rotatable Bonds: 2
  • Hydrogen Bond Acceptors: 2
  • Hydrogen Bond Donors: 0
Chemical Reactions Analysis

Reactions

The primary reaction involving 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is its formation from the corresponding ketone through reduction processes.

Technical Details

In laboratory settings, the reduction typically employs palladium on carbon or other metal catalysts under hydrogen atmosphere to facilitate the conversion from ketone to alcohol, often monitored via techniques such as gas chromatography or nuclear magnetic resonance spectroscopy for yield assessment and purity determination .

Mechanism of Action

The mechanism of action for compounds like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol often relates to their interaction with biological receptors or enzymes.

Process

The compound has been studied for its potential as a sigma receptor ligand, where it exhibits selective binding properties that may influence various physiological processes such as neurotransmission and pain modulation . The specific binding affinity for sigma receptors can be quantified, providing insight into its pharmacological potential.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Soluble in organic solvents; moderate solubility in water.

Chemical Properties

Relevant chemical properties include:

  • Boiling Point: Not available in literature.
  • Log P (octanol-water partition coefficient): Approximately 2.45, indicating moderate lipophilicity.

These properties suggest that the compound may have good bioavailability and potential permeability across biological membranes.

Applications

Scientific Uses

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is primarily investigated for its pharmacological properties, particularly as a sigma receptor ligand, which could lead to applications in:

  1. Drug Development: Potential use in developing therapies targeting neurological disorders.
  2. Biochemical Research: Utilized in studies examining receptor-ligand interactions and their implications in various biological systems.

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its relevance in advancing therapeutic strategies through targeted receptor modulation.

Properties

CAS Number

289487-86-1

Product Name

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Molecular Formula

C15H21NO

Molecular Weight

231.339

InChI

InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2

InChI Key

DNAGSRDCXSVFLX-UHFFFAOYSA-N

SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.